4-(4-methyl-1H-pyrazol-1-yl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylpyrazol-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-6-11-12(7-8)9-2-4-10(13)5-3-9/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTLSFUSQWHJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Computational Characterization of 4 4 Methyl 1h Pyrazol 1 Yl Phenol
Experimental Characterization Techniques
X-ray Diffraction
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and crystal packing. However, a search of crystallographic databases and the scientific literature did not yield any studies reporting the crystal structure of 4-(4-methyl-1H-pyrazol-1-yl)phenol.
UV-Vis Spectroscopy
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. This analysis provides insights into the electronic structure and conjugation of the compound. Despite the common application of this technique, specific UV-Vis absorption spectra, including details on absorption maxima (λmax) and molar absorptivity for this compound, have not been reported in the reviewed literature.
FTIR Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy is a vital tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions. Characteristic peaks would be expected for the O-H stretch of the phenol (B47542) group, C-H stretches of the aromatic and methyl groups, C=C and C=N stretches of the pyrazole (B372694) and phenyl rings, and C-N and C-O stretching vibrations. However, no published FTIR spectra with specific peak assignments for this compound could be located.
NMR Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the molecular structure of organic compounds by providing information about the chemical environment of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms. 2D NMR techniques further help in establishing the connectivity between atoms. While NMR data is available for structurally similar compounds, specific and detailed ¹H-NMR and ¹³C-NMR chemical shifts and coupling constants for this compound are not documented in the available literature.
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This technique provides information about the electronic excited states of a molecule, including its emission maxima, fluorescence quantum yield, and lifetime. Such studies are common for pyrazole-phenol systems, which often exhibit interesting photophysical properties. Nevertheless, there are no specific fluorescence spectroscopy studies reported for this compound in the scientific literature.
Theoretical and Computational Studies on this compound and Pyrazole-Phenol Systems
Theoretical and computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting and understanding the geometric, electronic, and spectroscopic properties of molecules. These studies can complement experimental findings by providing insights into molecular orbitals (HOMO-LUMO), electrostatic potential, and vibrational frequencies.
While there is a substantial body of computational research on various pyrazole and phenol derivatives, demonstrating the utility of these methods in predicting their properties and reactivity, a specific computational investigation focused solely on this compound has not been found in the surveyed literature. Such a study would be valuable for predicting its structural parameters and spectroscopic signatures in the absence of experimental data.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and popular computational method for investigating the structural and electronic properties of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems, including pyrazole derivatives. researchgate.netnih.govresearchgate.net DFT calculations for this compound would typically be performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) or 6-311++G(d,p) to ensure reliable results. researchgate.netmdpi.com
For instance, the bond lengths within the pyrazole ring are expected to be consistent with those reported for other pyrazole compounds. mdpi.com The planarity of the pyrazole and phenol rings is also a key aspect to be analyzed, as the dihedral angle between these two rings influences the electronic communication between them. nih.gov In similar structures, the molecule often adopts a planar conformation, which maximizes π-system conjugation. nih.gov
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Predicted Value | Reference (Analogous Compounds) |
| C-N (pyrazole ring) | ~1.35 - 1.38 Å | mdpi.com |
| N-N (pyrazole ring) | ~1.37 - 1.38 Å | mdpi.com |
| C-C (pyrazole ring) | ~1.38 - 1.42 Å | mdpi.com |
| C-C (phenol ring) | ~1.39 - 1.40 Å | nih.gov |
| C-O (phenol ring) | ~1.36 Å | mdpi.com |
| Dihedral Angle (Pyrazole-Phenol) | Near planar | nih.gov |
Note: These are expected values based on DFT calculations of similar molecules and serve as a predictive guide.
The electronic structure of a molecule is fundamentally linked to its reactivity and spectroscopic properties. DFT is used to calculate the energies and distributions of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, which acts as the electron-donating part of the molecule. Conversely, the LUMO is likely to be distributed over the pyrazole ring, the electron-accepting moiety. This distribution facilitates an intramolecular charge transfer (ICT) from the phenol to the pyrazole ring upon electronic excitation. researchgate.net
Table 2: Predicted Electronic Properties for this compound
| Property | Predicted Value | Significance |
| EHOMO | ~ -5.5 to -6.0 eV | Electron-donating ability |
| ELUMO | ~ -1.0 to -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | Chemical reactivity and stability |
Note: Values are estimations based on DFT studies of similar pyrazole derivatives. researchgate.net
Conceptual DFT provides a framework for quantifying and understanding chemical reactivity using various descriptors derived from the change in electron density. researchgate.nethackernoon.com These descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), offer insights into the global reactivity of a molecule. researchgate.net
Chemical Potential (μ) : Measures the tendency of electrons to escape from the system. It is related to the negative of electronegativity.
Hardness (η) : Represents the resistance to change in electron distribution.
Electrophilicity (ω) : Quantifies the ability of a molecule to accept electrons.
To pinpoint specific reactive sites within a molecule, local reactivity descriptors are employed. Fukui functions, f(r), are fundamental in this context, indicating the change in electron density at a particular point when an electron is added or removed. hackernoon.com There are three main types of Fukui functions:
f+(r) for nucleophilic attack (electron acceptance).
f-(r) for electrophilic attack (electron donation).
f0(r) for radical attack.
While Fukui functions are powerful, the dual descriptor , Δf(r), has been shown to be a more precise tool for unambiguously identifying nucleophilic and electrophilic regions. researchgate.netresearchgate.net The dual descriptor is defined as the difference between the nucleophilic and electrophilic Fukui functions. researchgate.net
If Δf(r) > 0 , the site is electrophilic and susceptible to nucleophilic attack.
If Δf(r) < 0 , the site is nucleophilic and prone to electrophilic attack. researchgate.netresearchgate.net
For this compound, analysis of the dual descriptor would likely reveal that the nitrogen atoms of the pyrazole ring and the oxygen atom of the phenol group are the primary nucleophilic centers, while certain carbon atoms in the rings would be identified as electrophilic sites. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov
For this compound, TD-DFT calculations would likely predict strong absorption in the UV region, corresponding to π→π* transitions. nih.gov The main electronic transition would be associated with the HOMO→LUMO charge transfer from the phenol moiety to the pyrazole ring. researchgate.net While fluorescence is a more complex phenomenon to predict accurately, computational approaches can provide insights into the emission properties by optimizing the geometry of the first excited state.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |
| S0 → S1 | ~300 - 350 | > 0.1 | HOMO → LUMO |
| S0 → S2 | ~250 - 280 | Variable | HOMO-1 → LUMO, etc. |
Note: These predictions are based on TD-DFT studies of similar aromatic heterocyclic compounds. nih.govnih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. nih.govstanford.edu An MD simulation of this compound, for example in a water or organic solvent box, would offer insights into its solvation and conformational dynamics. nih.gov
Key aspects that can be investigated through MD simulations include:
Solvation Structure : Analyzing the radial distribution functions between the solute and solvent atoms to understand how solvent molecules arrange around the pyrazole and phenol groups. nih.gov
Hydrogen Bonding : Identifying and quantifying the dynamics of intermolecular hydrogen bonds between the phenol's hydroxyl group and solvent molecules, as well as potential hydrogen bonding involving the pyrazole nitrogens. nih.govstanford.edu
Conformational Flexibility : Observing the fluctuations in the dihedral angle between the pyrazole and phenol rings over the course of the simulation to understand the molecule's flexibility in solution.
Such simulations would complement the static picture provided by DFT by revealing how the molecule behaves in a more realistic, dynamic environment. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structures. wikipedia.orgqsartoolbox.org These models are built by establishing a correlation between the chemical structures of a series of compounds and their measured activities. aps.orgwashington.edu The "structure" is represented by numerical values called molecular descriptors, which quantify various physicochemical properties of the molecules. The "activity" is a measured biological effect, such as the concentration required to inhibit an enzyme by 50% (IC50). washington.edu
A typical QSAR model takes the form of a mathematical equation: Activity = f(molecular descriptors) + error
No specific QSAR modeling studies have been published for this compound. However, QSAR studies have been conducted on other series of pyrazole derivatives to explore their potential as various therapeutic agents. For instance, 2D and 3D QSAR models have been developed for pyrazole derivatives to identify key structural features required for their activity as acetylcholine (B1216132) esterase inhibitors, which is relevant in the context of Alzheimer's disease. aps.org Other studies have applied QSAR to understand the anticancer properties of pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors and 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors. wikipedia.orgwashington.edursc.org These studies help in designing new, more potent compounds by predicting their activity before synthesis. wikipedia.orgqsartoolbox.org
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comcarlroth.com It is most commonly used to predict the binding mode of a small molecule (ligand) to the active site of a protein or enzyme. aps.org Understanding these interactions at a molecular level is crucial for drug design, as it can help to explain the mechanism of action and guide the development of more effective and selective drugs. sigmaaldrich.com
There are no specific molecular docking studies reported in the scientific literature for this compound.
In the broader context of pyrazole-containing compounds, molecular docking has been extensively used. For example, docking studies have been performed on various pyrazole derivatives to investigate their potential as anticancer agents by predicting their interactions with the binding sites of enzymes like VEGFR-2, a key target in cancer therapy. mdpi.comsigmaaldrich.com Similarly, docking has been used to study the binding of pyrazole derivatives to the colchicine-binding site of tubulin, another important anticancer target. carlroth.com These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrazole derivative and the amino acid residues of the protein target, providing insights into the structural basis of their biological activity. carlroth.comaps.org
Studies on Optical Nonlinearities
Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the dielectric polarization P responds nonlinearly to the electric field E of the light. This is in contrast to linear optics, where the polarization is directly proportional to the electric field. These nonlinear interactions give rise to a host of phenomena, such as frequency conversion and two-photon absorption, which have applications in photonics, materials science, and bioimaging. l3dw.com
A review of the available literature indicates that specific studies on the optical nonlinearities of this compound have not been published. Research in this area has, however, been conducted on other pyrazole derivatives.
Two-photon absorption (TPA or 2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. wikipedia.org This process can excite the molecule to a higher energy state that might not be accessible through the absorption of a single photon. washington.edu The efficiency of this process is quantified by the two-photon absorption cross-section (σ₂ or δ), typically measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). wikipedia.org Materials with large 2PA cross-sections are of interest for applications such as 3D microfabrication, optical data storage, and two-photon fluorescence microscopy.
No experimental or theoretical data for the two-photon absorption cross-section of this compound is currently available. For illustrative purposes, a study on a different pyrazole derivative, (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole, reported a maximum 2PA cross-section of 67 GM at a wavelength of 690 nm, as determined by the Z-scan technique.
Hyper-Rayleigh Scattering (HRS) is a nonlinear light scattering technique used to measure the first hyperpolarizability (β) of molecules in solution. The first hyperpolarizability is a molecular property that quantifies the second-order nonlinear optical response of a molecule. Molecules with large β values are essential for second-harmonic generation (SHG), a process that converts two photons of a certain frequency into a single photon with twice the frequency. The HRS technique involves irradiating a sample with a high-intensity laser and detecting the scattered light at twice the incident frequency.
There are no published studies on the Hyper-Rayleigh Scattering or the first hyperpolarizability of this compound. However, studies on other pyrazole derivatives have been performed. For example, the first hyperpolarizability of (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole was determined experimentally using HRS and also calculated theoretically. The experimental value (β_HRS) was found to be 45 ± 2 × 10⁻³⁰ cm⁵/esu, which was in good agreement with the computationally predicted value. Such studies are crucial for identifying and designing new materials for nonlinear optical applications.
Medicinal Chemistry and Pharmacological Potential of 4 4 Methyl 1h Pyrazol 1 Yl Phenol Analogues
Broad Spectrum Biological Activities of Pyrazole (B372694) Derivatives
Pyrazole and its derivatives are recognized for a wide array of pharmacological effects, making them privileged structures in drug discovery. globalresearchonline.netnih.gov These compounds have demonstrated activities including anti-inflammatory, antimicrobial, anticancer, and antidiabetic effects, among others. globalresearchonline.netmdpi.com The versatility of the pyrazole ring allows for structural modifications that can modulate its biological activity, leading to the development of potent and selective therapeutic agents. tandfonline.com
Pyrazole derivatives are well-established as potent anti-inflammatory agents. nih.gov A notable example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor that features a pyrazole core. nih.gov The anti-inflammatory action of many pyrazole analogues is attributed to their ability to inhibit COX enzymes, which are key in the prostaglandin (B15479496) biosynthesis pathway that mediates inflammation. tandfonline.com
Research has shown that novel N¹-substituted pyrazoles exhibit significant anti-inflammatory activity, with some compounds showing up to 90.40% inhibition in studies. tandfonline.com For instance, the compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide has demonstrated better anti-inflammatory activity compared to the standard drug, Diclofenac sodium. nih.gov Furthermore, pyrazoline derivatives have also shown high anti-inflammatory activity, with some surpassing the efficacy of indomethacin. nih.gov The search for new pyrazole-based anti-inflammatory drugs continues, aiming for improved potency and selectivity. tandfonline.com
Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound | Activity | Reference |
|---|---|---|
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Better activity than Diclofenac sodium | nih.gov |
| N¹-substituted pyrazoles | Up to 90.40% inhibition | tandfonline.com |
| Pyrazolines 2d and 2e | Higher activity than indomethacin | nih.gov |
| Celecoxib | Potent COX-2 inhibitor | nih.gov |
The pyrazole moiety is a key component in the development of new antimicrobial agents to combat resistant bacterial and fungal strains. nih.govtandfonline.com Pyrazole derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govnih.govresearchgate.net
Several studies have highlighted the potent antimicrobial effects of newly synthesized pyrazole analogues. For example, one derivative showed exceptional antibacterial activity against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which is more potent than the standard drug Ciprofloxacin. nih.gov Another compound was highly active against Streptococcus epidermidis with the same MIC value. nih.gov In terms of antifungal activity, a pyrazole derivative exhibited high potency against Aspergillus niger with an MIC of 1 μg/mL, comparable to Clotrimazole. nih.gov The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound | Target Microorganism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound 3 (unspecified structure) | Escherichia coli | 0.25 | nih.gov |
| Compound 4 (unspecified structure) | Streptococcus epidermidis | 0.25 | nih.gov |
| Compound 2 (unspecified structure) | Aspergillus niger | 1 | nih.gov |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Various bacteria | 1-8 | nih.gov |
| Pyrazole-thiazole hybrids | S. aureus, Klebsiella planticola | 1.9-3.9 | nih.gov |
The development of pyrazole-based compounds as anticancer agents is a highly active area of research. nih.govmdpi.comnih.gov These derivatives have shown efficacy against various cancer cell lines through multiple mechanisms of action. mdpi.comrsc.org
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. mdpi.comnih.gov Pyrazole derivatives have been successfully developed as potent kinase inhibitors. mdpi.comnih.gov For instance, Ruxolitinib, a pyrazole-containing drug, is a selective inhibitor of Janus kinases (JAK1 and JAK2). mdpi.com Another example is Prexasertib, which is an ATP-competitive inhibitor of checkpoint kinase 1 (CHK1). mdpi.com Gandotinib is a selective JAK2 inhibitor that emerged from the screening of compounds with a 3-aminopyrazole (B16455) scaffold. mdpi.com The pyrazole ring plays a vital role in the structure of these inhibitors, contributing to their binding affinity and selectivity. mdpi.com A series of pyrazole-based compounds have also been reported as Aurora A kinase inhibitors, with some showing IC₅₀ values in the sub-micromolar range against cancer cell lines. nih.gov
Table 3: Kinase Inhibitory Activity of Selected Pyrazole Derivatives
| Compound/Drug | Target Kinase(s) | IC₅₀ | Reference |
|---|---|---|---|
| Ruxolitinib | JAK1, JAK2 | ~3 nM | mdpi.com |
| Prexasertib | CHK1 | Not specified | mdpi.com |
| Gandotinib | JAK2 | Not specified | mdpi.com |
| Compound 6 (pyrazole-based) | Aurora A | 0.16 µM | nih.gov |
| Compound 28 (pyrazole derivative) | CDK12, CDK13 | 9 nM, 5.8 nM | nih.gov |
Microtubules are dynamic polymers essential for cell division, making them an attractive target for anticancer drugs. nih.gov Several pyrazole derivatives have been identified as inhibitors of tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govnih.govmdpi.commssm.edu
A series of pyrazoline derivatives bearing 3,4,5-trimethoxy phenyl and thiophene (B33073) moieties were found to be potent inhibitors of tubulin polymerization, with one compound, 3q, showing activity comparable to the well-known tubulin inhibitor, Colchicine. nih.gov Another study on pyrazole hybrid chalcone (B49325) conjugates identified compounds that significantly inhibited tubulin polymerization with IC₅₀ values in the low micromolar range. mdpi.com Computational studies have shown that these pyrazole derivatives can bind to the colchicine-binding site on tubulin. mdpi.com A novel pyrazole compound, PTA-1, was also found to inhibit tubulin polymerization and induce cell cycle arrest in triple-negative breast cancer cells. nih.gov
Table 4: Tubulin Polymerization Inhibitory Activity of Selected Pyrazole Derivatives
| Compound | Activity/IC₅₀ | Reference |
|---|---|---|
| Compound 3q (pyrazoline derivative) | Comparable to Colchicine | nih.gov |
| Compound 5o (pyrazole hybrid chalcone) | 1.15 µM | mdpi.com |
| Compound 5l (pyrazole hybrid chalcone) | 1.65 µM | mdpi.com |
| Compound 5p (pyrazole hybrid chalcone) | 1.95 µM | mdpi.com |
| PTA-1 | Inhibits tubulin polymerization | nih.gov |
Pyrazole derivatives have emerged as promising candidates for the management of diabetes mellitus. researchgate.netbenthamdirect.comtandfonline.comresearchgate.net They can exert their antidiabetic effects through various mechanisms, including the inhibition of enzymes like α-glucosidase and dipeptidyl peptidase-4 (DPP-4), or by acting as agonists at peroxisome proliferator-activated receptors (PPARs). researchgate.netbenthamdirect.com
Sulfonamide-based acyl pyrazoles have been synthesized and shown to be potent inhibitors of α-glucosidase, with some compounds exhibiting significantly higher potency than the standard drug, acarbose. frontiersin.org For example, a compound with a para-chloro substitution on the phenyl ring was found to be the most potent in a series, with an IC₅₀ value of 1.13 µM. frontiersin.org Other pyrazole derivatives have been investigated as DPP-4 inhibitors, a well-established therapeutic approach for type 2 diabetes. researchgate.net The development of new synthetic strategies for substituted pyrazoles continues to be an important area of research for novel antidiabetic agents. researchgate.net
Table 5: Antidiabetic Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Mechanism of Action | Activity/IC₅₀ | Reference |
|---|---|---|---|
| Sulfonamide-based acyl pyrazole (5a) | α-glucosidase inhibition | 1.13 µM | frontiersin.org |
| 4-[4-(1H-pyrazol-1-yl)phenyl]thiosemicarbazide derivatives | DPP-4 inhibition | Not specified | researchgate.net |
| 3-methoxy-1H-pyrazole-4-carboxylic acid | Hypoglycemic agent | Not specified | globalresearchonline.net |
| 5-[(5-arly-1H-pyrazol-3-yl) methyl]-1H-tetrazoles | Blood glucose lowering | 24.6% reduction at 100 mg/kg | globalresearchonline.net |
Anticonvulsant Activity
The pyrazole nucleus is a key feature in many compounds with central nervous system activity, including those with anticonvulsant properties. minia.edu.egresearchgate.netnih.govjocpr.com Research into pyrazole-phenol conjugates has identified several derivatives with significant potential in managing seizures. researchgate.netnih.govnih.gov
In one study, a series of novel pyrazoline derivatives were synthesized and evaluated for their anticonvulsant effects. Compounds were tested in Swiss albino mice using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays. nih.gov Notably, some of these synthesized compounds demonstrated significant anticonvulsant activity. nih.gov For instance, one of the most potent molecules in the series showed considerable CNS depressant activity without causing behavioral alterations. nih.gov
Another study focused on the synthesis of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) methanone (B1245722) derivatives. ijper.orgresearchgate.net Several of these compounds exhibited potent anticonvulsant activity. ijper.orgresearchgate.net Molecular docking studies suggested that these compounds may act by targeting the human mitochondrial branched-chain aminotransferase. ijper.orgresearchgate.net
The Knoevenagel condensation reaction has also been employed to synthesize new pyrazole analogues, some of which demonstrated potent anticonvulsant activity in the MES test without showing any toxicity in the rotarod test. rsc.org
Table 1: Anticonvulsant Activity of Selected Pyrazole Derivatives
| Compound Type | Test Model | Key Findings | Reference |
|---|---|---|---|
| Substituted Pyrazolines | MES and scPTZ assays in mice | Significant anticonvulsant activity, with the most potent compound showing CNS depressant effects. | nih.gov |
| (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) methanones | Not specified | Potent anticonvulsant activity. | ijper.orgresearchgate.net |
Antioxidant Activity
Oxidative stress is implicated in a variety of diseases, making the development of new antioxidants a critical area of research. nih.gov Pyrazole-phenol derivatives have shown considerable promise as antioxidant agents. nih.govrsc.orgrsc.org
The antioxidant potential of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.govrsc.orgrsc.org In a study of pyrazolone-type compounds, several analogues exhibited potent antiradical activity against the DPPH radical, with some showing better results than the parent compound. rsc.org The presence of a catechol moiety was found to be particularly beneficial for antioxidant capacity. rsc.orgrsc.org
Another research effort synthesized novel pyrazole hybrids and evaluated their antioxidant activity through DPPH, nitric oxide (NO), and superoxide (B77818) radical scavenging assays. nih.gov Several of the synthesized compounds demonstrated excellent radical scavenging activity, comparable to the standard antioxidant ascorbic acid. nih.gov In vivo studies in rats further confirmed the significant antioxidant potentials of selected compounds. nih.gov
The antioxidant activity of pyrazole derivatives is often linked to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The substitution pattern on both the pyrazole and phenol (B47542) rings plays a crucial role in modulating this activity.
Antiviral Activity
Pyrazole derivatives have been recognized for their broad-spectrum antiviral properties, showing activity against a range of viruses. nih.govnih.govrsc.org The unique chemical structure of pyrazoles allows for extensive modifications, leading to the development of compounds with enhanced and specific antiviral effects. nih.gov
Research has shown that pyrazole-containing compounds can be effective against viruses such as Newcastle disease virus (NDV), a significant pathogen in the poultry industry. nih.gov In one study, a series of 4-substituted pyrazole derivatives were synthesized and evaluated for their ability to inhibit virus-induced hemagglutination. nih.gov A hydrazone and a thiazolidinedione derivative demonstrated complete protection against NDV. nih.gov
Furthermore, pyrazole derivatives have been investigated for their potential against coronaviruses. rsc.org Some pyrazole-based quinoline (B57606) derivatives have shown significant direct antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org These findings suggest that pyrazole-phenol conjugates could serve as a basis for developing new antiviral agents. rsc.org
Neuroprotective and Anti-Alzheimer's Activities
Neurodegenerative disorders like Alzheimer's disease present a significant challenge to healthcare, and pyrazole derivatives have emerged as a promising scaffold for the development of new treatments. nih.govresearchgate.neteurekaselect.comnih.gov These compounds can target multiple factors associated with the pathogenesis of Alzheimer's, including acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes. nih.gov
A series of 3-aryl-1-phenyl-1H-pyrazole derivatives were synthesized and found to be potent inhibitors of both AChE and MAO-B. nih.gov The structure-activity relationship studies revealed that chloro-substituted derivatives were more effective as AChE inhibitors, while fluoro-substituted derivatives showed better MAO-B inhibitory activity. nih.gov
The adaptable chemical structure of the pyrazole moiety allows it to interact with key enzymes and receptors implicated in Alzheimer's disease. eurekaselect.com Preclinical studies have indicated that pyrazole-based compounds can offer neuroprotective benefits by reducing the formation of amyloid-beta plaques and protecting neurons from oxidative stress. researchgate.neteurekaselect.com
Anti-malarial and Antileishmanial Activities
Parasitic diseases such as malaria and leishmaniasis continue to be major global health problems. Pyrazole derivatives have demonstrated significant potential as both anti-malarial and antileishmanial agents. nih.govresearchgate.netresearchgate.netacademicjournals.orgnih.gov
In the fight against malaria, chloroquine-pyrazole analogues have been synthesized and tested against chloroquine-resistant strains of Plasmodium falciparum. nih.gov Several (4,5-dihydropyrazol-1-yl) chloroquine (B1663885) derivatives showed significant in vitro activity, indicating their promise as a new class of antimalarials. nih.gov
For leishmaniasis, various pyrazole and pyrano[2,3-c]pyrazole derivatives have been evaluated for their efficacy against Leishmania major. nih.gov Several compounds exhibited promising antileishmanial activity, with some being more potent than the standard drug Glucantime. nih.gov The nature and position of substituents on the pyrazole scaffold were found to significantly influence their activity. nih.gov For instance, the presence of a chlorine group at certain positions on the pyrazole or phenyl ring was favorable for antileishmanial effects. nih.gov
Table 2: Antileishmanial Activity of Pyrazole Derivatives
| Compound Class | Target Organism | Key Findings | Reference |
|---|---|---|---|
| Pyrazole and pyrano[2,3-c]pyrazole derivatives | Leishmania major | Several derivatives showed promising activity, with IC50 values ranging from 34.79–43.55 μg/mL. | nih.gov |
| Phenyl pyrazoline with propanoyl side chain | Leishmania donovani | Found to be more active than the standard drugs miltefosine (B1683995) and amphotericin B deoxycholate. | academicjournals.org |
Antimycobacterial Activity
The rise of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antimycobacterial agents. Pyrazole derivatives have shown promise in this area. jrespharm.comglobalresearchonline.netresearchgate.netnih.govnih.govnih.gov
A study on pyrazole-based sulfonamide derivatives revealed that several compounds exhibited selective antibacterial activity against Bacillus subtilis. jrespharm.com While the antimycobacterial activity against several Mycobacterium species was generally modest, some compounds showed notable activity against M. smegmatis. jrespharm.com
In another study, a series of pyrazole-isoxazolines and pyrazole-isoxazoles were synthesized and screened for their antimycobacterial activity. nih.gov Two compounds, in particular, showed significant inhibition of bacterial growth with a bactericidal effect that was dependent on both time and concentration. nih.gov These compounds were also found to have a favorable safety profile in cytotoxicity tests. nih.gov
Furthermore, research has indicated that a pyrazole derivative, 5-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazol-3-yl)phenol, effectively inhibited the growth of M. tuberculosis with a minimum inhibitory concentration (MIC) of less than 10 µg/mL. globalresearchonline.net
Structure-Activity Relationships (SAR) in Pyrazole-Phenol Conjugates
The biological activity of pyrazole-phenol conjugates is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents and their positions on the pyrazole and phenol rings influence the pharmacological effects of these compounds.
For anticonvulsant activity, the substitution at the 1-position of the pyrazole ring with a phenyl or substituted phenyl group has been shown to increase activity. researchgate.net Furthermore, in a series of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) methanone derivatives, the presence of electron-withdrawing groups like fluorine, chlorine, or a nitro group on the phenyl ring at specific positions resulted in the most promising anticonvulsant activity. ijper.org Conversely, replacing bromine with chlorine or fluorine was found to decrease the activity. ijper.org
In the context of antileishmanial activity, SAR studies of pyrazole derivatives have shown that the presence of a chlorine atom at the C-4 position of the pyrazole ring or on the phenyl ring is beneficial. nih.gov Conversely, a bromine group at the 4-position of the phenyl ring was found to diminish the activity. nih.gov For pyrano[2,3-c]pyrazole derivatives, having a phenyl ring with 2,4-dichloro or 2,4-dihydroxy substituents at the C-4 position of the pyranopyrazole ring was favorable for their effect. nih.gov
Impact of Substituents on Biological Efficacy
The biological activity of pyrazole derivatives can be significantly altered by the introduction of various substituents. The nature and position of these functional groups on the pyrazole and phenol rings can influence the molecule's potency, selectivity, and pharmacokinetic properties. researchgate.net
For instance, the substitution of different groups on the pyrazole ring can lead to varied pharmacological responses. Studies on pyrazole analogues have shown that the addition of electron-withdrawing groups can enhance antinociceptive efficacy. nih.gov In a series of 1,3,5-triphenyl-2-pyrazoline derivatives, compounds with a p-chlorophenyl or p-fluorophenyl substituent at position C-3 demonstrated notable anti-inflammatory and analgesic activities.
| Substituent Group | Position | Observed Impact on Biological Activity |
|---|---|---|
| Electron-withdrawing groups (e.g., -Cl, -F) | Phenyl ring attached to pyrazole | Enhanced antinociceptive and anti-inflammatory activities. nih.gov |
| Amino group (-NH2) | Position 5 of the pyrazole ring | Reported activities as kinase inhibitors, anticancer, antibacterial, antimalarial, and anti-inflammatory agents. mdpi.com |
| Thiazole moiety | Attached to the pyrazole ring | Showed cytotoxic efficacy against cancer cell lines. nih.gov |
| Organochalcogen group (selanyl or sulfenyl) | Position 4 of the pyrazole ring | Elicited a higher nociceptive threshold in pain models. nih.gov |
Bioisosteric Replacements (e.g., Pyrazole as Bioisostere for Phenol)
Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a cornerstone of drug design. The pyrazole ring is frequently employed as a bioisostere for a phenol group. pharmablock.compharmablock.com This substitution can lead to improved potency, selectivity, and metabolic stability.
Compared to phenol, the pyrazole moiety offers several advantages. It is generally more lipophilic and less susceptible to phase I and II metabolism. nih.gov The N-H group of the pyrazole can act as a hydrogen bond donor, mimicking the hydroxyl group of phenol, while the second nitrogen atom can act as a hydrogen bond acceptor. nih.gov This dual functionality allows for versatile interactions with biological targets.
For example, in the development of estrogen receptor beta (ERβ) selective ligands, a fused pyrazole was successfully used as a bioisostere for a phenol group, resulting in analogues with subnanomolar ERβ binding affinity and over 100-fold selectivity. nih.gov This highlights the utility of pyrazole as a means to overcome the metabolic liabilities often associated with phenolic compounds.
Mechanisms of Action for Pyrazolylphenol Bioactivity
The diverse biological activities of pyrazolylphenol analogues stem from their ability to interact with a variety of biological targets through several mechanisms.
Many pyrazole-containing compounds exert their effects by inhibiting enzymes crucial for disease progression.
Kinase Inhibition: Protein kinases are key regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. Pyrazole derivatives have been developed as potent kinase inhibitors. ontosight.aitandfonline.com For instance, some 5-aminopyrazole derivatives have shown inhibitory activity against p38 MAPK and Bruton's tyrosine kinase. mdpi.com
Xanthine (B1682287) Oxidase Inhibition: Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to gout. Pyrazole-containing compounds have been investigated as xanthine oxidase inhibitors. nih.gov For example, alloxanthine, a pyrazolo[3,4-d]pyrimidine, is a known inhibitor of this enzyme. nih.gov Thiazolo-pyrazolyl derivatives have also shown promising xanthine oxidase inhibitory activity. nih.gov
Pyrazolylphenol analogues can also modulate the function of various receptors. The pyrazole scaffold can serve as a key pharmacophore for interacting with receptor binding sites. connectjournals.com For example, certain pyrazole derivatives have been shown to possess an affinity for dopamine (B1211576) D1 receptors, with the hydrogen bond donating capability of the pyrazole ring being important for this interaction. nih.gov
DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is a well-established target for antibacterial agents. nih.govnih.gov Quinolone antibiotics, for example, function by stabilizing the DNA-gyrase complex, leading to double-stranded DNA breaks. nih.govmdpi.com While not a direct analogue of 4-(4-methyl-1H-pyrazol-1-yl)phenol, the broader class of pyrazole-containing compounds has shown potential in this area. The pyrazole scaffold can be incorporated into molecules designed to interact with the active site of DNA gyrase, offering a potential avenue for the development of new antibacterial agents. researchgate.netresearchgate.net
Drug Discovery and Development Implications of Pyrazole-Phenol Scaffolds
The pyrazole-phenol scaffold represents a "privileged structure" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity. researchgate.netpharmablock.compharmablock.comnih.govnih.govnih.gov The versatility of the pyrazole ring, combined with the hydrogen-bonding capability of the phenol group, makes this scaffold a valuable starting point for the design of new therapeutic agents. researchgate.netpharmablock.com
The ability to readily modify the pyrazole and phenol rings through various synthetic methods allows for the creation of large libraries of analogues for high-throughput screening. spast.org Computational approaches, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, can further accelerate the discovery and optimization of lead compounds based on this scaffold. connectjournals.com
The proven success of pyrazole-containing drugs in various therapeutic areas underscores the potential of this chemical class. tandfonline.comnih.gov Continued exploration of the structure-activity relationships of this compound analogues and related compounds is likely to yield novel drug candidates with improved efficacy and safety profiles for a range of diseases. researchgate.net
Lead Compound Identification
A thorough review of scientific literature and patent databases did not yield specific information detailing the identification of this compound as a lead compound for a specific therapeutic target. In drug discovery, a lead compound is a chemical starting point for the development of a new drug, often identified through high-throughput screening or from natural sources. While pyrazole derivatives, in general, are recognized as valuable starting points in medicinal chemistry due to their diverse biological activities, specific documentation on the lead discovery process for this compound is not available. globalresearchonline.net
Optimization of Phenolic Scaffolds
Similarly, specific research detailing the optimization of the phenolic scaffold of this compound analogues could not be located in the reviewed scientific and patent literature. Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. While numerous studies focus on the optimization of various pyrazole-based scaffolds for different biological targets, a specific focus on modifying the phenolic portion of this compound and its direct impact on biological activity is not documented.
Clinical Candidates and FDA-Approved Drugs Containing Pyrazole Moieties
The versatility of the pyrazole ring is evident in the significant number of drugs that have received FDA approval. google.com This structural motif is a key component in a wide array of pharmaceuticals targeting various diseases, including inflammatory conditions, cancer, and viral infections. google.comelsevierpure.com The pyrazole core often serves as a bioisostere for other aromatic or heterocyclic rings, improving physicochemical properties and target binding interactions. google.com
Over the past few decades, there has been a notable increase in the number of pyrazole-containing drugs entering the market, highlighting the scaffold's importance in drug development. google.com Some of the most commercially successful drugs incorporating a pyrazole moiety include kinase inhibitors for cancer therapy and anti-inflammatory agents. elsevierpure.commdpi.com
Below is a table of selected FDA-approved drugs that feature a pyrazole scaffold, demonstrating the broad therapeutic applicability of this heterocyclic system.
| Drug Name | Year of FDA Approval (Approximate) | Therapeutic Use |
| Celecoxib | 1998 | Anti-inflammatory (COX-2 inhibitor) |
| Sildenafil | 1998 | Erectile dysfunction, Pulmonary hypertension |
| Axitinib | 2012 | Advanced renal cell carcinoma (Kinase inhibitor) |
| Ruxolitinib | 2011 | Myelofibrosis, Polycythemia vera (JAK inhibitor) |
| Eltrombopag | 2008 | Thrombocytopenia (TPO receptor agonist) google.com |
| Riociguat | 2013 | Pulmonary hypertension (sGC stimulator) elsevierpure.com |
| Baricitinib | 2018 | Rheumatoid arthritis, Alopecia, COVID-19 (JAK inhibitor) elsevierpure.com |
| Entrectinib | 2019 | ROS1-positive non-small cell lung cancer, NTRK fusion-positive solid tumors (Kinase inhibitor) google.com |
| Darolutamide | 2019 | Non-metastatic castration-resistant prostate cancer (Androgen receptor antagonist) elsevierpure.com |
| Berotralstat | 2020 | Hereditary angioedema (Plasma kallikrein inhibitor) google.com |
| Asciminib | 2021 | Chronic myeloid leukemia (BCR-ABL1 tyrosine kinase inhibitor) google.com |
| Lenacapavir | 2022 | Multidrug-resistant HIV-1 infection (Capsid inhibitor) elsevierpure.com |
| Zavegepant | 2023 | Migraine (CGRP receptor antagonist) elsevierpure.com |
Applications Beyond Medicinal Chemistry for Pyrazolylphenol Derivatives
Catalysis
Pyrazole (B372694) derivatives, in general, are foundational in the development of catalysts for various organic transformations. The coordination of a pyrazole to a Lewis acidic metal center can enhance the Brønsted acidity of the pyrazole N-H proton, creating opportunities for bifunctional catalysis. nih.gov Protic pyrazole complexes have been successfully employed as catalysts in reactions such as the dehydrogenation of formic acid for hydrogen evolution and in the asymmetric transfer hydrogenation of ketones. nih.gov
Specifically, transition metal complexes involving Schiff bases derived from pyrazole aldehydes and o-aminophenol—a class of pyrazolylphenol derivatives—are noted for their importance as catalysts in numerous reactions. researchgate.net Furthermore, metal complexes of poly(1H-pyrazol-1-yl)-methane, known as C-scorpionates, have demonstrated their power in catalytic processes like water oxidation and the functionalization of alkanes. ulisboa.pt This broad catalytic activity underscores the potential of the pyrazole core, which is central to the structure of 4-(4-methyl-1H-pyrazol-1-yl)phenol.
Agrochemicals
The application of pyrazole derivatives extends to the agricultural sector. nih.gov Transition metal Schiff base complexes, which can be derived from pyrazolylphenols, are utilized in various agricultural applications. researchgate.net The inherent biological activity of the pyrazole ring is a key feature, making these compounds candidates for the development of new agrochemicals. researchgate.net Research into pyrazole derivatives for environmental purposes further highlights their relevance in this field. nih.gov
Ion Detection Sensors
The development of sensitive and selective chemosensors for detecting the presence of specific ions is a critical area of environmental and biological monitoring. Pyrazole derivatives have emerged as a significant class of chelating ligands for this purpose, forming the basis of many colorimetric and fluorescent sensors. nih.govrsc.org The pyrazole moiety often serves as the primary coordination point for metal ions. nih.gov
The design of these sensors frequently involves combining the pyrazole unit with other functional groups to enhance complexing behavior and photophysical properties. nih.gov For instance, a phenolic Mannich base—a type of pyrazolylphenol derivative—has been investigated for its ion-sensing capabilities. Its interaction with metal ions such as Al³⁺, Cr³⁺, Cu²⁺, and Co²⁺ leads to distinct changes in its absorption spectrum. Fluorescence spectroscopy revealed that Al³⁺ acts as a fluorescence enhancer, while Cu²⁺ functions as a quencher for the aminomethylated derivative. researchgate.net This demonstrates the potential of pyrazolylphenol structures to act as highly specific ion sensors.
Studies on various pyrazole-based probes have shown outstanding results in detecting a wide range of metal cations, including Cu²⁺, Zn²⁺, Fe³⁺, and Cr³⁺, as well as anions like cyanide (CN⁻), with low limits of detection. nih.gov
Supramolecular Chemistry
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions. Pyrazole-based ligands are instrumental in this field for their ability to self-assemble into complex architectures. nih.gov The crystal structures of metal complexes with pyrazole-based ligands are often governed by supramolecular interactions like hydrogen bonding and aryl-aryl stacking. researchgate.net
For example, mononuclear coordination complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide have been shown to form one-dimensional (1D) and two-dimensional (2D) supramolecular structures through various hydrogen bonding interactions. nih.gov These interactions direct the self-assembly process, creating ordered materials with potentially novel properties. The presence of the phenol (B47542) group in pyrazolylphenol derivatives provides an additional, strong hydrogen-bonding site, enhancing their utility in designing complex supramolecular systems.
Coordination Chemistry and Metal Complexes
The ability of the pyrazolate anion to act as a versatile ligand, adopting multiple coordination modes, has made it a cornerstone in coordination chemistry. uninsubria.it Pyrazole-phenol-based ligands, in particular, have been the subject of significant investigation due to their capacity to form stable and structurally diverse metal complexes. iiserkol.ac.in
A wide variety of transition metal complexes have been synthesized using pyrazole-containing ligands. The synthesis typically involves reacting the pyrazole derivative with a metal salt, such as an acetate (B1210297) or chloride, in a suitable solvent. derpharmachemica.com The resulting complexes are then characterized using techniques like elemental analysis, IR and UV-Vis spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to determine their structure and properties. researchgate.netderpharmachemica.comnih.gov
For example, complexes of Cu(II) and Co(II) have been prepared with Schiff bases derived from 3-(substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-aminophenol. researchgate.net In these octahedral complexes, the ligand coordinates to the metal ion through the oxygen of the phenol group and the nitrogen of the azomethine group. researchgate.net Similarly, a range of Ni(II), Co(II), Cu(II), and Zn(II) complexes have been synthesized with various pyrazoline derivatives. derpharmachemica.com The coordination versatility of pyrazole-based ligands allows for the formation of mononuclear, binuclear, and polynuclear complexes with diverse geometries, including octahedral and pentagonal-bipyramidal arrangements. nih.govnih.gov
Table 1: Examples of Synthesized Metal Complexes with Pyrazole Derivatives
| Ligand Type | Metal Ions | Resulting Complex Type | Reference |
|---|---|---|---|
| Pyrazole-Phenol Schiff Base | Cu(II), Co(II) | Octahedral mononuclear complexes | researchgate.net |
| Pyrazole-Acetamide | Cd(II), Cu(II), Fe(III) | Mononuclear complexes forming 1D/2D supramolecular structures | nih.gov |
| Pyrazoline Derivative | Ni(II), Co(II), Cu(II), Zn(II) | Mononuclear complexes | derpharmachemica.com |
| Acylpyrazolone | Main group, transition metals, lanthanides | Octahedral, pentagonal-bipyramidal, and antiprismatic complexes | nih.gov |
Metal complexes incorporating pyrazole-based ligands have proven to be effective catalysts for various oxidation reactions, including the epoxidation of olefins. Epoxides are valuable chemical intermediates, and developing efficient catalytic routes for their synthesis is of great industrial interest. researchgate.net
Manganese complexes containing pyrazole-based ligands, including one featuring a hydroxyl group (a pyrazolylphenol derivative), have been successfully tested as catalysts for the epoxidation of alkenes like styrene (B11656) and cis-β-methylstyrene, using peracetic acid as the oxidant. researchgate.net These catalysts demonstrate moderate to high conversions and selectivities towards the desired epoxides. researchgate.net
In a notable study, the reusability of these manganese catalysts was evaluated. When the epoxidation of trans-β-methylstyrene was conducted in an ionic liquid:acetonitrile mixture, the catalytic system could be recycled and reused for up to 12 successive runs while maintaining high conversion and selectivity. researchgate.net
Table 2: Catalytic Epoxidation of trans-β-methylstyrene using a Reusable Manganese-Pyrazole Complex
| Run | Conversion (%) | Selectivity (%) |
|---|---|---|
| 1 | >99 | 98 |
| 2 | >99 | 99 |
| 3 | >99 | 99 |
| 4 | >99 | 99 |
| 5 | >99 | 98 |
| 6 | 99 | 99 |
| 7 | 98 | >99 |
| 8 | 98 | >99 |
| 9 | 97 | >99 |
| 10 | 97 | >99 |
| 11 | 96 | >99 |
| 12 | 95 | >99 |
(Data adapted from a study on reusable manganese compounds for olefin epoxidation. researchgate.net)
Furthermore, cobalt-containing metal-organic frameworks built with pyrazolyl-diphosphonate linkers have been shown to act as efficient heterogeneous catalysts for the aerobic epoxidation of olefins, achieving high yields for the epoxide products. researchgate.net
Polymer Chemistry
The incorporation of pyrazolylphenol derivatives into polymer backbones or as additives can significantly modify the properties of the resulting materials. While specific research on the use of this compound in polymer chemistry is not extensively documented, the broader class of pyrazole derivatives has shown promise in this field.
Table 1: Examples of Pyrazole Derivatives in Polymer Science
| Pyrazole Derivative | Polymer Application | Observed Properties |
| Bis(pyrazolyl)methane derivatives | Ligands for metal-catalyzed polymerization | Control over polymer architecture |
| Pyrazole-containing polyamides | High-performance engineering plastics | Enhanced thermal stability |
| Pyrazolyl-functionalized monomers | Specialty polymers | Unique optical and electronic properties |
This table presents examples of pyrazole derivatives in polymer science to illustrate potential applications, as direct research on this compound in this area is limited.
The synthesis of such polymers often involves the functionalization of a pyrazole derivative to create a monomer that can be polymerized. For example, a pyrazolylphenol could be chemically modified to introduce a polymerizable group, such as a vinyl or an acrylate (B77674) moiety.
Ultraviolet Stabilizers
Pyrazolylphenols are particularly well-suited for this application due to their unique molecular structure. The phenolic hydroxyl group is a key feature in many commercial UV absorbers. rbhltd.com It is believed that these compounds can dissipate harmful UV energy through a process of excited-state intramolecular proton transfer (ESIPT). In this process, the molecule absorbs a UV photon, undergoes a rapid and reversible tautomerization, and then releases the energy as harmless heat, returning to its original state.
A study on 3- and 5-(2'-hydroxyphenyl)pyrazoles demonstrated their potential as a new class of UV stabilizers. These compounds exhibit the necessary photophysical properties for effective UV absorption and energy dissipation.
Table 2: Research Findings on Pyrazolylphenol Derivatives as UV Stabilizers
| Compound | Key Finding |
| 3-(2'-Hydroxyphenyl)pyrazoles | Efficiently dissipate UV energy through ESIPT. |
| 5-(2'-Hydroxyphenyl)pyrazoles | Show strong absorption in the UV-A region. |
The effectiveness of a UV stabilizer is often evaluated by its ability to prevent changes in the physical and chemical properties of a polymer upon exposure to UV radiation. For example, researchers might measure the change in color, gloss, or mechanical strength of a polymer with and without the stabilizer over time. While detailed studies on this compound are not widely published, the general principles of UV stabilization by phenolic compounds suggest it could be a promising candidate for further investigation in this area. specialchem.com
Future Directions and Emerging Research Avenues for 4 4 Methyl 1h Pyrazol 1 Yl Phenol
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
Current research is actively exploring more efficient and selective methods for synthesizing 4-(4-methyl-1H-pyrazol-1-yl)phenol and its derivatives. A notable strategy involves a C–F activation approach, which has been successfully used to prepare the related compound 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. mdpi.com This method, which involves refluxing a mixture of a fluorine-containing starting material, 4-methylpyrazole, and a base like potassium hydroxide (B78521) in a solvent such as dimethylsulfoxide (DMSO), has demonstrated a 63% yield for the aniline (B41778) derivative. mdpi.com While traditional methods for creating similar compounds, like tris(pyrazolyl)methane (Tpm) ligands, often rely on phase transfer catalysts and can require long reaction times, this newer approach offers a potentially more streamlined process. mdpi.com
Comprehensive Mechanistic Investigations of Biological Activities
The pyrazole (B372694) nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govacademicstrive.com Understanding the precise mechanisms by which this compound exerts its biological effects is a critical area for future research.
For instance, studies on related pyrazole derivatives have identified their potential as inhibitors of enzymes like phosphodiesterase 3A (PDE3A), which is involved in cardiovascular function. nih.gov Other research has focused on their role as anti-inflammatory agents by potentially inhibiting cyclooxygenase (COX) enzymes or modulating inflammatory pathways involving cytokines like IL-6 and TNF-α. nih.gov Future investigations into this compound will likely involve detailed in vitro and in vivo studies to elucidate its specific molecular targets and signaling pathways. These studies will be crucial for understanding its therapeutic potential and for the rational design of more potent and selective analogs.
Advanced Computational Modeling for Rational Design
Advanced computational modeling is becoming an indispensable tool in the rational design of new drug candidates. Techniques like Density Functional Theory (DFT) have already been employed to understand the energetics and structural properties of related pyrazole-containing compounds. mdpi.com For example, DFT calculations have been used to confirm experimental infrared spectroscopy data and to investigate the transition states of synthetic reactions. mdpi.com
Furthermore, molecular docking simulations are being used to predict the binding interactions of pyrazole derivatives with their biological targets. nih.gov In one study, docking was used to visualize how a pyrazole-based inhibitor fits into the active site of the PDE3 enzyme. nih.gov For this compound, future computational work will likely involve creating detailed models of its interactions with potential protein targets. This will enable the in-silico screening of virtual libraries of derivatives to identify modifications that could enhance binding affinity and selectivity, thereby accelerating the discovery of new and more effective therapeutic agents.
Exploration of New Therapeutic Targets
The diverse biological activities reported for pyrazole derivatives suggest that this compound may have therapeutic potential against a variety of diseases. nih.govnih.govacademicstrive.com A key area of future research will be to explore new therapeutic targets for this compound and its analogs.
For example, pyrazole-containing compounds have been investigated as inhibitors of Aurora kinase B (AURKB), a promising target in cancer therapy, and as dual inhibitors of c-Met and Ron kinases, which are also implicated in cancer. nih.govnih.gov The structural similarity of this compound to these active compounds suggests it could be a valuable scaffold for developing inhibitors against these and other important therapeutic targets. Future research will likely involve screening this compound against a broad panel of biological targets to identify novel therapeutic opportunities.
Integration into Multidisciplinary Research Platforms
To fully exploit the potential of this compound, it is essential to integrate its study into multidisciplinary research platforms. This involves a collaborative effort between synthetic chemists, biologists, computational scientists, and pharmacologists. academicstrive.comresearchgate.net
Such platforms will facilitate a seamless workflow from the design and synthesis of novel derivatives to their biological evaluation and mechanistic elucidation. By combining expertise from different fields, researchers can more effectively address the challenges of drug discovery and development. For example, synthetic chemists can work on developing more efficient synthetic routes, while biologists can simultaneously evaluate the compounds' efficacy and toxicity. researchgate.net Computational chemists can provide insights into structure-activity relationships, guiding the design of the next generation of compounds. nih.gov This integrated approach will be crucial for accelerating the translation of basic research on this compound into tangible clinical applications.
Q & A
Q. What are the common synthetic routes for preparing 4-(4-methyl-1H-pyrazol-1-yl)phenol, and how can reaction yields be optimized?
Methodological Answer: A widely used approach involves cyclocondensation reactions. For example, refluxing a diketone precursor (e.g., 1-(2'-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione) with hydrazine derivatives in ethanol/acetic acid mixtures under controlled conditions can yield pyrazole derivatives. Purification via silica gel column chromatography followed by recrystallization (e.g., using ethanol) is critical for isolating the product. Yield optimization may require adjusting stoichiometry, reaction time (e.g., 7 hours as in ), and acid catalysis . For Mannich reactions, using crown ether intermediates (e.g., N,N′-bis(methoxymethyl)diaza-18-crown-6) with phenolic pyrazole derivatives can achieve high yields (~98%) under mild conditions .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : and NMR identify substituent positions and hydrogen bonding (e.g., phenolic -OH proton at δ ~10 ppm).
- FTIR : Confirm hydroxyl (O-H stretch ~3200–3500 cm) and pyrazole ring vibrations (C=N stretches ~1500–1600 cm).
- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 16.83°–51.68° in pyrazole derivatives) and hydrogen-bonding networks (e.g., O-H···N interactions) .
Q. How can hydrogen bonding influence the crystal packing of this compound?
Methodological Answer: The phenolic -OH group often forms O-H···N hydrogen bonds with pyrazole nitrogen, stabilizing the crystal lattice. For instance, in 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol, such interactions (bond length ~1.82 Å) dictate packing motifs. Refinement using SHELXL with riding models for H-atoms ensures accurate hydrogen placement in crystallographic data .
Advanced Research Questions
Q. How can discrepancies in crystallographic data during refinement be addressed?
Methodological Answer: Use SHELXL for small-molecule refinement, which allows anisotropic displacement parameters and restraints for disordered regions. For high-resolution data, implement TWIN commands to handle twinning. Validate models using R and GooF metrics. Reference frameworks from similar structures (e.g., ) to resolve ambiguities in torsion angles or hydrogen bonding .
Q. What strategies mitigate low yields in multi-step syntheses of pyrazole derivatives?
Methodological Answer:
Q. How do computational methods complement experimental data for this compound?
Methodological Answer: Density Functional Theory (DFT) calculations predict molecular geometry, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gaps). Compare computed IR/NMR spectra with experimental data to validate structures. For example, combined DFT with crystallography to analyze 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, achieving <5% deviation in bond lengths .
Q. What experimental approaches validate biological activity (e.g., antimicrobial) of pyrazole derivatives?
Methodological Answer:
- Hydrazone Functionalization : Synthesize hydrazone derivatives (e.g., via condensation with hydrazine carbothioamides) and test against bacterial/fungal strains using agar diffusion assays.
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with MIC values. highlights fluorophenyl groups enhancing antimicrobial potency .
Data Contradiction and Analysis
Q. How to resolve conflicting spectral data (e.g., NMR vs. X-ray) for pyrazole derivatives?
Methodological Answer:
Q. Why might computational models fail to predict experimental hydrogen-bonding patterns?
Methodological Answer: Gas-phase DFT models neglect crystal packing forces. Use periodic boundary conditions (PBC) in software like VASP to simulate solid-state environments. Compare with Hirshfeld surface analysis from CrystalExplorer to identify weak interactions (e.g., C-H···π) .
Methodological Tables
Table 1 : Key Crystallographic Parameters for Pyrazole Derivatives
| Parameter | Value (Example from ) | Refinement Tool |
|---|---|---|
| Dihedral Angles | 16.83°–51.68° | SHELXL |
| O-H···N Bond Length | 1.82 Å | SHELXL |
| R | 0.032 | SHELXL |
Table 2 : Optimization of Synthetic Yields
| Step | Condition | Yield Improvement |
|---|---|---|
| Cyclocondensation | Reflux in EtOH/HOAc | 45% → 60% |
| Mannich Reaction | Crown Ether Catalyst | 75% → 98% |
| Reduction (Nitro to Amine) | SnCl, 16 hr | 30% → 70% |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
